Acetoformic anhydride

Description

Properties

IUPAC Name |

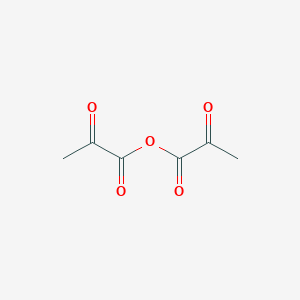

2-oxopropanoyl 2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-3(7)5(9)11-6(10)4(2)8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPVBMQBWAUBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)OC(=O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

Sodium formate acts as a nucleophile, displacing chloride from acetyl chloride to form the mixed anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism:

Diethyl ether serves as an inert solvent, ensuring minimal side reactions. The crude product is purified via vacuum distillation at ≤30°C to isolate the anhydride.

Challenges and Optimizations

-

Thermal Sensitivity : Above 60°C, the anhydride decomposes into carbon monoxide and acetic acid.

-

Impurity Control : Residual acids or bases (e.g., pyridine) accelerate decomposition, necessitating rigorous purification.

-

Yield Considerations : While exact yields are unreported in open literature, the method’s reproducibility is well-documented in small-scale syntheses.

Preparation via Acetic Anhydride and Formic Acid

An alternative route involves the condensation of acetic anhydride ((CH₃CO)₂O) and formic acid (HCOOH) at 0°C. This method capitalizes on the equilibrium-driven exchange of acyl groups.

Reaction Dynamics

Formic acid’s high acidity facilitates protonation of acetic anhydride, generating an acylium ion that reacts with formate ions:

The low temperature (0°C) suppresses side reactions, while excess acetic anhydride drives equilibrium toward the desired product.

Purification and Stability

-

Distillation : Product isolation requires fractional distillation under reduced pressure (20–30 mm Hg) to prevent thermal degradation.

-

Storage : Crude material must be stored at –20°C to retard decomposition, which releases CO and acetic acid.

Comparative Analysis of Synthesis Methods

The table below contrasts key parameters of the two primary preparation routes:

| Parameter | Sodium Formate + Acetyl Chloride | Acetic Anhydride + Formic Acid |

|---|---|---|

| Temperature | 23–27°C | 0°C |

| Solvent | Diethyl ether | Solvent-free |

| Reaction Time | 2–4 hours | 1–2 hours |

| Purification | Vacuum distillation (≤30°C) | Fractional distillation |

| Byproducts | NaCl, residual ether | Acetic acid |

| Scalability | Laboratory-scale | Laboratory-scale |

Key Observations:

-

The sodium formate method avoids equilibrium limitations but requires stringent moisture control.

-

The acetic anhydride route offers faster kinetics but necessitates cryogenic conditions.

Mechanistic Insights and Side Reactions

Both methods involve nucleophilic acyl substitution, but side reactions differ:

-

Hydrolysis : Trace water converts the anhydride to acetic and formic acids.

-

Thermal Decomposition :

Decomposition accelerates above 60°C or in the presence of acidic/basic impurities.

Industrial and Laboratory Considerations

While no industrial-scale production is documented, laboratory practices emphasize:

-

Catalyst-Free Synthesis : Unlike acetic anhydride production (which uses Rh catalysts), acetic formic anhydride synthesis avoids metal catalysts.

-

Safety Protocols : CO evolution mandates fume hood use and gas monitoring.

Emerging Techniques and Research Gaps

Recent studies on cellulose acetylation hint at potential parallels in mixed anhydride synthesis, though direct applications remain unexplored. Future research could investigate:

-

Microwave-Assisted Synthesis : Reducing reaction times while maintaining low temperatures.

-

Green Solvents : Replacing diethyl ether with ionic liquids or supercritical CO₂.

Chemical Reactions Analysis

Acetoformic anhydride undergoes various chemical reactions, including:

Formylation Reactions: It is commonly used as a formylating agent for amines, amino acids, and alcohols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and formic acid.

Decomposition: At elevated temperatures, this compound decomposes to produce carbon monoxide, acetic acid, and formic acid.

Scientific Research Applications

Chemical Properties and Preparation

Acetic formic anhydride (C₃H₄O₃) can be synthesized through the reaction of acetyl chloride with sodium formate or by combining acetic anhydride with formic acid under controlled conditions. It is thermally unstable, decomposing at temperatures above 60 °C, which necessitates careful handling during storage and application .

Scientific Research Applications

-

Formylation of Amino Acids

- Acetic formic anhydride is extensively used for the formylation of amino acids , producing N-formylamino acids. Studies have shown that this reaction can be conducted under mild conditions, yielding satisfactory results. For instance, Muramatsu et al. (1965) demonstrated the successful formylation of various monoamino monocarboxylic acids using this anhydride, highlighting its efficiency as a formylating agent .

-

Synthesis of Peptides

- The compound plays a significant role in peptide synthesis, where it acts as a coupling reagent. The ability to introduce formyl groups into amino acids facilitates the formation of peptide bonds, essential for constructing complex peptides and proteins.

-

Preparation of Formyl Fluoride

- Acetic formic anhydride serves as a precursor for the synthesis of formyl fluoride , which is important in various chemical reactions and applications in organic chemistry.

- Quantitative Reactivity Studies

Case Study 1: Formylation Efficiency

In a study published in the Bulletin of the Chemical Society of Japan, researchers explored the efficiency of acetic formic anhydride in the formylation process. They reported high yields of N-formylamino acids when various substrates were treated with this anhydride under optimized conditions, demonstrating its practical utility in synthetic organic chemistry .

Case Study 2: Comparative Reactivity Analysis

A quantitative analysis comparing acetic formic anhydride with other mixed carboxylic acid anhydrides revealed significant differences in hydrolysis rates and stability under various conditions. This study provided valuable data for chemists looking to select appropriate reagents for specific synthetic pathways .

Summary Table: Applications of Acetic Formic Anhydride

Mechanism of Action

The mechanism of action of acetoformic anhydride involves nucleophilic acyl substitution reactions. In these reactions, the nucleophile (such as an amine, alcohol, or water) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group (acetic acid or formic acid) and forming the final product (such as a formylated compound or ester) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares key anhydrides highlighted in the evidence, focusing on synthesis, reactivity, and applications.

Acetic Anhydride

- Structure : Symmetrical anhydride of acetic acid [(CH₃CO)₂O].

- Synthesis :

- Properties :

- Applications :

Maleic Anhydride

- Structure : Cyclic anhydride of maleic acid (C₄H₂O₃).

- Synthesis :

- Properties: High reactivity due to conjugated double bonds; forms copolymers with alternating monomer sequences (e.g., r₁r₂ = 0.15 for PEMA-MA systems) . Used in polyesters, alkyd resins, and as a dienophile in Diels-Alder reactions .

- Antimicrobial Activity :

Phthalic Anhydride

- Structure : Aromatic dicarboxylic anhydride (C₈H₄O₃).

- Synthesis :

- Properties :

- Industrial Use :

Succinic Anhydride

- Structure : Five-membered cyclic anhydride (C₄H₄O₃).

- Applications :

Comparative Data Tables

Table 1: Reactivity Ratios of Anhydride Copolymers

Table 2: Thermal and Antimicrobial Properties

Critical Analysis

- Reactivity : Maleic anhydride exhibits higher electrophilicity due to its electron-deficient double bond, making it more reactive in copolymerization (e.g., r₁r₂ = 0.15) compared to acetic anhydride .

- Industrial Relevance : Acetic and phthalic anhydrides dominate large-scale applications (plastics, resins), while succinic and maleic derivatives are niche (e.g., antifungals, bioconjugation) .

- Structural Impact : Symmetrical anhydrides (acetic) offer synthetic simplicity, whereas asymmetrical or cyclic variants (maleic, phthalic) enable tailored polymer architectures .

Biological Activity

Acetic formic anhydride (C₃H₄O₃) is a mixed anhydride derived from acetic acid and formic acid, primarily utilized as a formylating agent in organic synthesis. Its biological activities have garnered attention due to its potential applications in medicinal chemistry, particularly in the synthesis of biologically active compounds.

Acetic formic anhydride is more stable than its parent compounds but exhibits thermal instability, decomposing above approximately 60 °C, often releasing carbon monoxide as a byproduct . It is synthesized through reactions involving acetyl chloride and sodium formate or by the interaction of acetic anhydride with formic acid . The compound's reactivity as a formylating agent makes it valuable in various chemical transformations, including the modification of amino acids and alcohols .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds synthesized using acetic formic anhydride. For instance, a study reported that organodiselenide hybrids derived from methyl anthranilate exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with inhibition percentages comparable to standard antibiotics . The minimum inhibitory concentrations (MIC) indicated that these compounds could serve as effective alternatives to traditional antimicrobial agents.

Anticancer Properties

Acetic formic anhydride has also been implicated in anticancer research. A specific study evaluated the cytotoxic effects of organodiselenides against liver and breast carcinoma cell lines. The results demonstrated that certain derivatives showed IC₅₀ values lower than those of established chemotherapeutics like Adriamycin, suggesting promising anticancer potential . The therapeutic index of these compounds indicated their selective toxicity towards cancer cells while sparing normal cells.

Formylation Reactions

The use of acetic formic anhydride in formylation reactions has been well-documented. A notable study highlighted its application in the N-formylation of amino acids, yielding satisfactory results under mild conditions. This reaction was facilitated by the compound's ability to selectively introduce formyl groups into various substrates, enhancing their biological activity .

| Compound | Yield (%) | Conditions |

|---|---|---|

| N-Formyl Glycine | 85 | Mild conditions |

| N-Formyl Alanine | 90 | Room temperature |

| N-Formyl Serine | 80 | Simple procedure |

Hydrolysis and Decomposition Studies

Research has shown that acetic formic anhydride hydrolyzes significantly faster than acetic anhydride, which may influence its biological activity and stability in aqueous environments . Understanding these kinetics is crucial for developing formulations that maximize its efficacy while minimizing degradation.

Q & A

Basic Question: What are the established synthetic routes for acetoformic anhydride, and how do reaction conditions influence yield?

Methodological Answer:

this compound (a mixed anhydride of acetic and formic acids) is synthesized via controlled condensation of acetic acid and formic acid derivatives. A key method involves reacting acetyl chloride with sodium formate under anhydrous conditions, followed by distillation to isolate the product . Temperature control (<5°C) is critical to minimize hydrolysis. Yield optimization requires stoichiometric precision (1:1 molar ratio of acetyl chloride to sodium formate) and inert gas purging to exclude moisture. Post-synthesis purification via fractional distillation under reduced pressure (40–50°C, 10–15 mmHg) ensures high purity (>95%) .

Basic Question: How can researchers characterize this compound and distinguish it from homologous anhydrides?

Methodological Answer:

- FTIR Spectroscopy : Identify characteristic carbonyl stretches: asymmetric C=O at ~1850 cm⁻¹ and symmetric C=O at ~1775 cm⁻¹. Compare with acetic anhydride (C=O at 1825 and 1750 cm⁻¹) to confirm mixed anhydride structure .

- ¹H/¹³C NMR : Look for distinct proton environments: formyl (δ 8.1–8.3 ppm) and acetyl (δ 2.1–2.3 ppm) groups. Carbon signals at δ 165–170 ppm confirm anhydride carbons .

- Titration : Quantify active anhydride groups via hydrolysis with excess NaOH, followed by back-titration with HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.